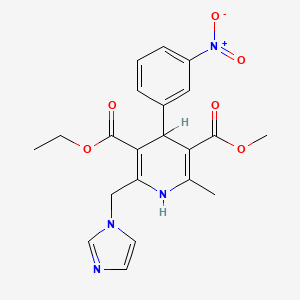
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(1H-imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
概要
説明
Wy-27569は、当初ワイエスの社内で開発され、主に高血圧などの循環器疾患における治療の可能性について研究されています .
合成方法
Wy-27569の合成には、一連の2-ヘテロアリール置換ジヒドロピリジン類の合成が含まれます . 合成経路は一般的に以下のステップが含まれます。
ジヒドロピリジンコアの形成: これは、アルデヒド、β-ケトエステル、アンモニアまたはアミンを縮合させるハントシュ・ジヒドロピリジン合成によって達成されます。
置換反応: 次に、ジヒドロピリジンコアをさまざまなヘテロアリール基で置換して、所望の化学構造を得ます。
エステル化: 最後のステップでは、エステル化を行い、ジエステル官能基を形成します。
Wy-27569の工業的製造方法では、これらの合成ステップを最適化して、高収率と高純度を実現するとともに、大規模生産に対応するスケーラビリティを確保する必要があります。
準備方法
The synthesis of Wy-27569 involves the preparation of a series of 2-heteroaryl-substituted dihydropyridines . The synthetic route typically includes the following steps:
Formation of the dihydropyridine core: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Substitution reactions: The dihydropyridine core is then substituted with various heteroaryl groups to achieve the desired chemical structure.
Esterification: The final step involves esterification to form the diester functional groups.
Industrial production methods for Wy-27569 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Wy-27569は、次のようなさまざまな化学反応を起こします。
酸化: Wy-27569は、反応条件や使用される試薬に応じて、さまざまな酸化生成物を形成するために酸化されることがあります。
還元: 還元反応は、化合物中に存在するニトロ基を修飾し、アミン誘導体を生成するために使用できます。
置換: この化合物は、特にイミダゾールとジヒドロピリジン部分で置換反応を起こし、さまざまな置換誘導体を生成します。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
Wy-27569は、次のようなさまざまな科学研究への応用があります。
科学的研究の応用
Wy-27569 has several scientific research applications, including:
Cardiovascular research: Due to its combined calcium channel blocking and thromboxane synthetase inhibiting properties, Wy-27569 is studied for its potential to treat hypertension and other cardiovascular diseases.
Pharmacological studies: The compound is used in pharmacological studies to investigate its effects on calcium channels and thromboxane synthesis, providing insights into its mechanism of action and potential therapeutic benefits.
作用機序
Wy-27569は、主に次の2つの機序によって作用します。
類似化合物との比較
Wy-27569は、カルシウムチャネル遮断作用とトロンボキサン合成酵素阻害作用を兼ね備えている点で独特です。類似の化合物には、次のものがあります。
Wy-27569の独自性は、その二重の作用機序にあります。この作用機序により、血圧と血小板凝集を抑制する相乗効果が得られ、循環器疾患の治療のための有望な候補となっています .
生物活性
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(1H-imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H23N3O4. It features a dihydropyridine structure with various substituents that contribute to its biological activity. The presence of a nitrophenyl group and imidazolylmethyl moiety suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, compounds related to 3,5-pyridinedicarboxylic acid demonstrated inhibition of bacterial growth. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were reported as high as 4000 µg/ml against some strains, while others showed more promising results .
Anticancer Activity
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Studies have shown that similar dihydropyridine derivatives can inhibit the proliferation of cancer cells by modulating key signaling pathways. For example, compounds targeting the MIF (macrophage migration inhibitory factor) protein have shown effectiveness in suppressing tumor growth in various cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrophenyl group may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The imidazolylmethyl group can influence receptor binding and activity, particularly in neurotransmission and cellular signaling.
- Antioxidant Activity : Some studies suggest that pyridine derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several pyridine derivatives against common pathogens. The results indicated that compounds similar to 3,5-pyridinedicarboxylic acid exhibited varying degrees of effectiveness against Escherichia coli and Staphylococcus aureus. The most effective derivative had an MIC of 200 µg/ml against E. coli .
Study 2: Anticancer Potential
In vitro studies evaluated the anticancer potential of dihydropyridine derivatives on breast cancer cell lines. Results showed a significant reduction in cell viability when treated with these compounds, highlighting their potential as chemotherapeutic agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 329.4 g/mol |
| Antimicrobial MIC | Up to 4000 µg/ml |
| Anticancer IC50 | Varies by cell line |
| Cardiovascular Activity | Calcium channel blockade |
特性
CAS番号 |
103417-69-2 |
|---|---|
分子式 |
C21H22N4O6 |
分子量 |
426.4 g/mol |
IUPAC名 |
3-O-ethyl 5-O-methyl 2-(imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H22N4O6/c1-4-31-21(27)19-16(11-24-9-8-22-12-24)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)25(28)29/h5-10,12,18,23H,4,11H2,1-3H3 |
InChIキー |
BFLKGKGRZKABHQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CN3C=CN=C3 |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CN3C=CN=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,4-dihydro-2-(imidazol-1-yl-methyl)-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-ethyl 5-methyl diester Wy 27569 Wy-27569 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















